N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which can be achieved by reacting 2-hydroxy-4-methoxy-2-methylbutanol with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Coupling Reaction: The intermediate is then coupled with aniline or a substituted aniline derivative in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-isopropoxybenzamide
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-methylbenzenesulfonamide
Uniqueness
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the butyl chain and the presence of both hydroxyl and methoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-13(15,8-9-18-2)11-14-19(16,17)10-12-6-4-3-5-7-12/h3-7,14-15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCSTPSQKDOWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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